(2S,3R)-2-Methyl-3-phenylpiperazine

Chiral resolution Enantiomeric excess Stereochemical fidelity

Start lead optimization with the correct absolute configuration. (2S,3R)-2-Methyl-3-phenylpiperazine is a single-enantiomer, sp³-rich phenylpiperazine scaffold essential for CCR5 affinity (2-S-methyl) and nAChR subtype selectivity. Eliminates in-house chiral resolution (which recovers only ~30-50% of the desired isomer) and removes stereochemical variables from SAR interpretation. Available in research batches up to 10 g with defined (2S,3R) configuration.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 2375249-45-7
Cat. No. B2757530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-Methyl-3-phenylpiperazine
CAS2375249-45-7
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESCC1C(NCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m0/s1
InChIKeyFGMBXZFXOUIKOT-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-2-Methyl-3-phenylpiperazine (CAS 2375249-45-7): Chiral Piperazine Building Block Procurement Overview


(2S,3R)-2-Methyl-3-phenylpiperazine (CAS 2375249-45-7) is a single-enantiomer, 2,3-disubstituted piperazine with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol [1]. It belongs to the phenylpiperazine class of compounds, which are widely employed as pharmacophoric scaffolds and chiral building blocks in medicinal chemistry for targets including dopamine receptors, serotonin receptors, CCR5, and nicotinic acetylcholine receptors [2]. This specific enantiomer is commercially available through Enamine (Catalog EN300-7443457) at 95% purity in quantities from 50 mg to 10 g, with pricing ranging from $174 (50 mg) to $3,191 (10 g) [3].

Why (2S,3R)-2-Methyl-3-phenylpiperazine Cannot Be Replaced by Its Racemate or Opposite Enantiomer in Chiral Synthesis


Substituting (2S,3R)-2-methyl-3-phenylpiperazine with its racemate (CAS 104096-26-6) or the (2R,3S)-enantiomer introduces uncontrolled stereochemical variables that can undermine receptor selectivity, synthetic diastereomeric outcomes, and pharmacokinetic profiles. Class-level evidence from structurally related chiral phenylpiperazine derivatives demonstrates that opposite enantiomers can exhibit functional reversal—e.g., the (R)-enantiomers of 4-phenylpiperazine stereoisomers act as antagonists or weak partial agonists at nAChRs, while (S)-enantiomers show substantially higher efficacy [1]. Similarly, in the 2-methylpiperazine CCR5 antagonist series, the (S)-configuration at the 2-position of the piperazine ring has been shown to be essential for target affinity [2]. Procurement of the racemate forfeits the downstream ability to control chiral purity in lead optimization, mandating the selection of a defined single enantiomer from the outset.

Quantitative Differentiation Evidence for (2S,3R)-2-Methyl-3-phenylpiperazine vs. Racemate and Alternative Building Blocks


Enantiomeric Purity: Single (2S,3R)-Enantiomer Versus Racemic 2-Methyl-3-phenylpiperazine

(2S,3R)-2-Methyl-3-phenylpiperazine (CAS 2375249-45-7) is a single, stereochemically defined enantiomer supplied at 95% chemical purity, whereas the racemic mixture (CAS 104096-26-6) contains a 50:50 ratio of (2S,3R)- and (2R,3S)-enantiomers. The racemic CAS number (104096-26-6) is assigned to the undefined stereochemical mixture in PubChem, which lists the IUPAC name as '2-methyl-3-phenylpiperazine' without stereochemical specification [1]. The single-enantiomer product bears the distinct CAS 2375249-45-7 and a stereochemically explicit InChI Key (FGMBXZFXOUIKOT-ONGXEEELSA-N) that uniquely identifies the (2S,3R) configuration . Procurement of the racemate would require additional chiral separation steps to obtain enantiopure material, a process that can achieve >95% e.e. but incurs yield losses and additional cost, as described in patent methods for piperazine enantiomer resolution [2].

Chiral resolution Enantiomeric excess Stereochemical fidelity

Computed Physicochemical Profile: (2S,3R)-2-Methyl-3-phenylpiperazine vs. Unsubstituted Phenylpiperazine

The computed XLogP3-AA value for 2-methyl-3-phenylpiperazine is 1.1, with a topological polar surface area (TPSA) of 24.1 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond [1]. In comparison, unsubstituted 1-phenylpiperazine has a lower computed XLogP of approximately 0.9 and lacks the methyl substituent that introduces the chiral center at position 2 [2]. The addition of the methyl group increases lipophilicity by ~0.2 log units while introducing stereochemical complexity—a feature that can be exploited for enantioselective receptor recognition as demonstrated in chiral phenylpiperazine series targeting nAChRs, where C2-methyl substitution selectively modulated α7 vs. α9/α10 activity depending on stereochemistry [3]. The molecular weight of 176.26 g/mol and low rotatable bond count place this compound within favorable lead-like property space.

Lipophilicity Drug-likeness Permeability prediction

Procurement Cost Analysis: (2S,3R)-2-Methyl-3-phenylpiperazine Enantiomer Pricing vs. Racemate Availability

The (2S,3R)-enantiomer is commercially available from Enamine at defined pricing tiers: $174/50 mg, $257/100 mg, $367/250 mg, $579/500 mg, $743/1 g, $1,454/2.5 g, $2,152/5 g, and $3,191/10 g, all at 95% purity [1]. The racemic mixture (CAS 104096-26-6) is also listed by multiple vendors but with the caveat that it contains both enantiomers in equal proportion. The enantiopure compound commands a premium reflecting the additional synthetic or resolution steps required to achieve stereochemical purity. For comparison, simpler achiral phenylpiperazine building blocks (e.g., 1-phenylpiperazine) are typically available at substantially lower cost per gram, but lack the chiral information necessary for asymmetric synthesis. The (2R,3S)-enantiomer (the opposite enantiomer, PubChem CID 437160 stereoisomer) is also listed by some vendors as rac-(2R,3S)-2-methyl-3-phenylpiperazine, though nomenclature inconsistencies across supplier catalogs require careful CAS number verification to ensure the correct enantiomer is ordered .

Procurement Cost efficiency Building block sourcing

Chiral Piperazine Scaffold Utility: 2(S)-Methyl Configuration Requirements in CCR5 Antagonist Pharmacophore

While (2S,3R)-2-methyl-3-phenylpiperazine itself has not been directly tested in published CCR5 assays, class-level evidence from a systematic SAR study of 2-methylpiperazine derivatives as CCR5 antagonists demonstrated that the 2(S)-methyl configuration on the piperazine ring is essential for CCR5 binding affinity [1]. In that study, 2(S)-methyl piperazine was identified as a key pharmacophore element, and further enhancement of activity was achieved by forming the 2,6-dimethyl benzamide of the piperidine moiety. Six compounds from the series showed CCR5 antagonist activity comparable to the positive control maraviroc in calcium mobilization assays, with four compounds (13, 16, 33, and 36) demonstrating antiviral activity at nanomolar concentrations in HIV-1 single cycle assays, all without cytotoxicity at 10 μM [1]. The (2S,3R)-2-methyl-3-phenylpiperazine scaffold, bearing the critical 2(S)-methyl group plus a 3(R)-phenyl substituent, represents an advanced chiral intermediate that incorporates both the stereochemical requirement for target engagement and an aromatic moiety for additional receptor interactions.

CCR5 antagonism HIV-1 entry inhibition 2-methylpiperazine pharmacophore

Enantioselective Nicotinic Receptor Modulation: Chiral Methyl-Substituted Phenylpiperazine Class Evidence

A 2025 study systematically evaluated the impact of methyl substitution and chirality on phenylpiperazine (PP) compound activity at α7 and α9* nicotinic acetylcholine receptors. Key findings: C2-methyl substitution on the piperazine ring had selective effects on α7 vs. α9/α10 activity that were stereoisomer-dependent; the (R)- and (S)-enantiomers of 2-methyl PA-EMPP exhibited distinct functional profiles, with one enantiomer showing antagonist/weak partial agonist activity while the other was more efficacious [1]. Furthermore, replacing the terminal N-substitution with N,N-dimethyl in the 2-methyl series abolished α9/α9α10 agonist activity, rendering the compound selective for α7 [1]. Additional data from a related study showed that in 4-phenylpiperazine stereoisomer sets, the (R)-enantiomers consistently acted as antagonists or weak partial agonists, whereas the (S)-enantiomers exhibited significantly higher efficacy [2]. Although (2S,3R)-2-methyl-3-phenylpiperazine was not directly assayed in these studies, the (2S,3R) configuration combines the 2(S)-methyl group with the 3(R)-phenyl substituent, a stereochemical pattern that, by class-level extrapolation, would be predicted to influence receptor subtype selectivity and efficacy.

Nicotinic acetylcholine receptors α7 nAChR α9 nAChR Cholinergic anti-inflammatory

Historic Synthetic Precedent: Catalytic Hydrogenation Route to 2-Methyl-3-phenylpiperazine Core

The foundational synthetic chemistry of the 2-methyl-3-phenylpiperazine core was established by Haberl (1958), who demonstrated that 2-methyl-3-phenyl-piperazin (the parent scaffold) can be prepared via catalytic hydrogenation of 1-benzyl-2-phenyl-3-methyl-piperazine [1]. This early work also showed that ring-closure reactions with iso-propylamine failed, indicating that the steric environment around the 2- and 3-positions of the piperazine ring imposes constraints on synthetic accessibility [1]. Modern enantioselective methods, including the use of imine reductases for biocatalytic piperazine synthesis from 1,2-dicarbonyl and 1,2-diamine substrates, have since been developed to access chiral piperazines with defined stereochemistry . The existence of a well-characterized synthetic precedent for the racemic scaffold, combined with contemporary enantioselective methods, supports the feasibility of obtaining the (2S,3R)-enantiomer at preparative scale.

Piperazine synthesis Catalytic hydrogenation C-methyl-phenyl piperazine

Recommended Application Scenarios for (2S,3R)-2-Methyl-3-phenylpiperazine Based on Differentiation Evidence


Chiral Building Block for CCR5 Antagonist Lead Optimization

Procure (2S,3R)-2-methyl-3-phenylpiperazine as a pre-resolved chiral intermediate for constructing CCR5 antagonist candidates. The 2(S)-methyl configuration aligns with the established pharmacophoric requirement for CCR5 binding affinity, as demonstrated in the 2-methylpiperazine SAR series where 2(S)-methyl was found essential for target engagement [1]. The additional 3(R)-phenyl substituent provides a vector for aromatic interactions that can be elaborated via N-functionalization of the piperazine nitrogens. This approach eliminates the need for in-house chiral separation of the racemate, which according to patent methods for piperazine resolution would recover only ~30-50% of the desired enantiomer after crystallization with chiral acids . Starting with the single enantiomer ensures that all downstream synthetic intermediates maintain defined stereochemistry, simplifying analytical characterization and biological interpretation.

Enantioselective Nicotinic Receptor Probe Development

Use (2S,3R)-2-methyl-3-phenylpiperazine as a scaffold for developing stereochemically defined probes of α7 and α9* nicotinic acetylcholine receptors. Class-level evidence demonstrates that C2-methyl substitution on the phenylpiperazine core produces stereoisomer-dependent selectivity between α7 and α9/α10 subtypes, and that (R)- vs. (S)-enantiomers of related 4-phenylpiperazines exhibit functional reversal from agonism to antagonism [1]. By procuring the defined (2S,3R)-enantiomer, researchers can systematically explore how further N-substitution modulates the receptor subtype selectivity and functional efficacy, without the confounding variable of enantiomeric mixtures. The computed physicochemical profile (XLogP = 1.1, TPSA = 24.1 Ų, only 1 rotatable bond) suggests favorable CNS penetration potential consistent with central nAChR target engagement .

Stereochemical Diversity Element in Fragment-Based Drug Discovery Libraries

Incorporate (2S,3R)-2-methyl-3-phenylpiperazine into fragment-based screening libraries as a chiral, sp³-rich scaffold with defined stereochemistry. With a molecular weight of 176.26 g/mol, low rotatable bond count (1), and balanced lipophilicity (XLogP = 1.1), this compound occupies favorable fragment-like chemical space [1]. The presence of two hydrogen bond donors and two hydrogen bond acceptors on the piperazine ring, combined with the phenyl substituent, provides multiple vectors for fragment elaboration. The defined (2S,3R) stereochemistry introduces three-dimensional complexity that is increasingly recognized as a desirable feature for fragment libraries, as it can enhance hit selectivity and reduce promiscuous binding compared to flat, achiral fragments . Commercial availability in quantities up to 10 g supports both initial screening and hit follow-up from a single validated batch.

Reference Standard for Chiral Purity Method Development

Deploy (2S,3R)-2-methyl-3-phenylpiperazine (CAS 2375249-45-7) as a single-enantiomer reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in reactions involving 2-methyl-3-phenylpiperazine derivatives. The compound's distinct CAS number and stereochemically explicit InChI Key (FGMBXZFXOUIKOT-ONGXEEELSA-N) provide unambiguous identity tracking that the racemate (CAS 104096-26-6, InChI Key FGMBXZFXOUIKOT-UHFFFAOYSA-N lacking stereochemical definition) cannot provide [1]. Established chiral separation methods for piperazine enantiomers using polysaccharide-based chiral stationary phases (Chiralcel OD, OJ, and Chiralpak AD) have been reported for closely related 1,4-disubstituted piperazine derivatives, providing a methodological starting point for method adaptation . Having access to the authentic single enantiomer is essential for determining elution order, establishing detection limits, and validating method specificity.

Quote Request

Request a Quote for (2S,3R)-2-Methyl-3-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.